molecular formula C18H16O3 B4571300 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 314262-51-6

4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B4571300
CAS No.: 314262-51-6
M. Wt: 280.3 g/mol
InChI Key: WARYTMCPNCACHA-UHFFFAOYSA-N
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Description

4-Methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a coumarin derivative featuring a methyl group at position 4 and a 4-methylbenzyl ether substituent at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The substitution pattern at the 7-position significantly influences physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

4-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-3-5-14(6-4-12)11-20-15-7-8-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARYTMCPNCACHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191721
Record name 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314262-51-6
Record name 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314262-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted benzyl derivatives .

Scientific Research Applications

4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Substituent Diversity at the 7-Position

The 7-position of 4-methylcoumarin derivatives is highly modifiable, leading to compounds with distinct properties:

Compound Name (Structure) 7-Substituent Key Features Reference ID
Target Compound 4-Methylbenzyl ether Lipophilic; potential for enhanced membrane permeability N/A
4-Methyl-7-[4-(p-tolyl)-1H-triazol-1-yl] 4-(p-Tolyl)-1,2,3-triazole Rigid heterocyclic structure; moderate yield (41%), high m.p. (269–272°C)
4-Methyl-7-((5-phenyl-thiadiazol-2-yl)oxy) 5-Phenyl-1,3,4-thiadiazole Sulfur-containing; moderate yield (42.8%), lower m.p. (124–125°C)
ACS54 3-Methylbut-2-en-1-yl (prenyl) Lipophilic; high yield (86%); antifungal activity
Odiparcil 5-Thio-β-D-xylopyranosyl Sugar moiety; enhances water solubility; lysosomal activity
4-Methyl-7-(prop-2-yn-1-yloxy) Propargyl ether Alkyne group; reactive handle for click chemistry; high yield (91%)
Key Observations:
  • Lipophilicity : Prenylated (ACS54) and benzyl ether analogs exhibit higher logP values, favoring membrane penetration, while glycosylated derivatives (Odiparcil) improve aqueous solubility .
  • Synthetic Accessibility : Propargyl ethers (e.g., 4a in ) are synthesized in high yields (>85%), whereas triazole-linked derivatives (e.g., 2d in ) require multi-step reactions with lower yields (~41%).

Physicochemical Properties

Property Target Compound (Predicted) 4-Methyl-7-(prop-2-yn-1-yloxy) 7a (Thiadiazole) Odiparcil
Melting Point ~150–160°C 129–132°C 124–125°C Not reported
logP ~3.5 (estimated) 2.1 (calculated) 3.0 (estimated) <1 (due to glycoside)
Spectral Data UV λmax ~320 nm ESI-HRMS: m/z 215.0715 [M+H]+ 1H-NMR: δ 8.1 (s, 1H) Not provided

Biological Activity

4-Methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This article aims to explore its biological activity , mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure, which is significant due to its potential therapeutic properties. The molecular formula of this compound is C16_{16}H16_{16}O3_3, indicating a complex arrangement that contributes to its biological effects.

Biological Activities

Research indicates that 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens .
  • Anticancer Activity : In vitro assays have demonstrated significant anticancer effects against several cancer cell lines. For instance, it has been noted that at varying concentrations (31.5 to 500 µg/ml), the compound displayed promising cytotoxicity comparable to standard anticancer agents like Paclitaxel .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, although further studies are needed to elucidate these mechanisms .

The mechanism of action for 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes that are crucial in cancer cell proliferation and inflammation, leading to apoptosis (programmed cell death) .
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing cellular pathways related to growth and inflammation .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of this compound:

StudyFindings
Menasinakai et al., 2022Reported significant anticancer activity with IC50 values indicating effectiveness at low concentrations .
MDPI ResearchSuggested potential antimicrobial properties and mechanisms involving enzyme inhibition .
BenchChem AnalysisHighlighted the broad therapeutic potential of chromen-2-one derivatives, including this specific compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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